Fmoc-Lys(Dansyl)-OH
Overview
Description
“Fmoc-Lys(Dansyl)-OH” is a derivative of the amino acid lysine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group1. This compound is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety12.
Synthesis Analysis
The synthesis of Fmoc-Lys(Dansyl)-OH involves the use of Fmoc-protected amino acids coupled on a safety catch sulfonamide resin3. Two distinct synthetic routes have been examined for the production of Fmoc-Lys(Dansyl)-OH, one involving copper complexation of Lys and the other utilizing Fmoc-Lys with microwave irradiation2.
Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Dansyl)-OH allows it to undergo liquid-liquid phase separation in water-DMSO mixtures, forming spherical droplets of the phase-separating concentrated phase1. The self-assembly process of this compound has been investigated using various techniques such as static and dynamic light scattering, small-angle X-ray scattering, optical microscopy, and scanning electron microscopy1.
Chemical Reactions Analysis
The chemical reactions involving Fmoc-Lys(Dansyl)-OH are primarily related to its self-assembly process. The addition of water to the DMSO solution of Fmoc-Lys(Dansyl)-OH causes liquid-liquid phase separation1. The concentrated phase droplets do not grow through the Ostwald ripening process, but a crystal phase of Fmoc-Lys(Dansyl)-OH appears after a long lag phase in the phase-separating solution1.Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Lys(Dansyl)-OH are largely determined by its self-assembly characteristics. It forms spherical droplets in water-DMSO mixtures with concentrations as high as 0.6 g/cm^31. Its unique properties of viscoelasticity and conductance make it a potential candidate for new soft materials1.Scientific Research Applications
- Scientific Field: Peptide Synthesis
- Fmoc-Lys(Dansyl)-OH is often used in the field of peptide synthesis . It’s a modified amino acid that possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- One specific application is in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays . The Fmoc-Lys(Dansyl)-OH building block was synthesized utilizing two distinct synthetic routes .
- The first involved copper complexation of Lys while the second utilized Fmoc-Lys with microwave irradiation . Both approaches allowed convenient production of a very pure final product at a reasonable cost .
- The activity of the substrates was examined with three matrix metalloproteinases (MMPs), MMP-1, MMP-13, and MT1-MMP . The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
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Scientific Field: Fluorescence Resonance Energy Transfer (FRET)
- Fmoc-Lys(Dansyl)-OH is used in the preparation of FRET peptide substrates for protease activity assays . This involves the use of 5-carboxyfluorescein (5-Fam) as the fluorophore and 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) as the quencher .
- The Fmoc-Lys(5-Fam) building block was synthesized utilizing two distinct synthetic routes. The first involved copper complexation of Lys while the second utilized Fmoc-Lys with microwave irradiation .
- The activity of the substrates was examined with three matrix metalloproteinases (MMPs), MMP-1, MMP-13, and MT1-MMP . The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
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Scientific Field: Hydrogel Formation
- Fmoc-Lys(Dansyl)-OH can be used to create self-healing hydrogels . These hydrogels are formed at a very low concentration and exhibit self-sustaining and self-healing behavior .
- This application is particularly useful in the field of materials science due to the self-assembling properties of peptides .
Safety And Hazards
The safety and hazards associated with Fmoc-Lys(Dansyl)-OH are not explicitly mentioned in the available literature. However, as with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for Fmoc-Lys(Dansyl)-OH are promising. Its unique self-assembly features and potential applications in various fields, including biomedical applications, make it a subject of interest for further research12. Its potential as a scaffold for bioprinting applications is also being explored4.
Please note that this analysis is based on the available literature and may not cover all aspects of “Fmoc-Lys(Dansyl)-OH”. Further research may provide more comprehensive information.
properties
IUPAC Name |
(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNIPMLSUPCFW-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679800 | |
Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dansyl)-OH | |
CAS RN |
118584-90-0 | |
Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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